molecular formula C16H15FN2O B8529945 7-[(4-Fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 882681-33-6

7-[(4-Fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8529945
CAS No.: 882681-33-6
M. Wt: 270.30 g/mol
InChI Key: UGOHYASRVCQFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C16H15FN2O and its molecular weight is 270.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

882681-33-6

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C16H15FN2O/c1-10-11(2)19-16-14(7-8-18-15(10)16)20-9-12-3-5-13(17)6-4-12/h3-8,19H,9H2,1-2H3

InChI Key

UGOHYASRVCQFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=CN=C12)OCC3=CC=C(C=C3)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Fluorobenzyloxy)-3-nitropyridine (4.8 g, 19.34 mmol) prepared in Preparation 2 was dissolved in anhydrous tetrahydrofuran (200 ml) under a nitrogen atmosphere. 1-Methyl-1-propenyl magnesium bromide (0.5M in tetrahydrofuran solution, 116 ml, 58.02 mmol) was added at −78° C. to the solution, which was then stirred for 5 hours at −20° C. 20% Ammonium chloride solution (20 ml) was added to the reaction mixture, which was then extracted with ethyl acetate (200 ml) twice. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/methylene chloride/methanol=10/10/1, (v/v/v)) to give the titled compound as a pale yellow solid (2.45 g, 28.3%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
28.3%

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